methanone CAS No. 1114658-16-0](/img/structure/B2732319.png)
[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, also known as EPM, is a synthetic compound with potential therapeutic applications. It belongs to the class of benzothiazinones, which have been shown to exhibit antimicrobial and antitubercular activities. EPM has been reported to possess potent inhibitory effects against bacterial and fungal strains, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Studies have detailed the synthesis of novel compounds with similar structures, emphasizing the methods for constructing complex molecules with potential pharmacological activities. For instance, a study on the synthesis of novel 8-amino-1,4-benzoxazine derivatives highlighted a convenient two-step one-pot electrochemical synthesis approach, showcasing the potential for anti-stress oxidative properties (Largeron & Fleury, 1998).
Structural and Electronic Properties
- The molecular structure and electronic properties of related compounds have been analyzed, comparing semi-empirical calculations with experimental studies. This approach helps understand the compounds' behavior and potential applications in material science or drug design (Cojocaru et al., 2013).
Biological Activities and Potential Therapeutic Applications
- Various compounds with structural similarities have been explored for their biological activities, including antioxidant properties and potential as anticancer agents. For example, research into the antioxidant properties of certain derivatives has shown effective radical scavenging activities, suggesting these compounds could be promising molecules due to their potential antioxidant properties (Çetinkaya et al., 2012).
- Another study demonstrated that certain phenylmethanone derivatives exhibit potent cytotoxicity against tumor cell lines and have been investigated for their mechanisms of inducing cell death, highlighting their therapeutic potential against cancer (Magalhães et al., 2013).
Catalytic Applications
- Compounds with benzothiazine or related frameworks have also been studied for their catalytic applications. For instance, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has been shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating potential industrial applications (Ghorbanloo & Alamooti, 2017).
These studies illustrate the diverse scientific research applications of compounds with similar structures to "4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone", spanning from synthesis techniques and structural analysis to potential therapeutic and industrial applications. The findings contribute to a deeper understanding of these compounds' properties and possible uses in various scientific and technological fields.
Eigenschaften
IUPAC Name |
[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-28-19-14-12-18(13-15-19)24-16-22(23(25)17-8-4-3-5-9-17)29(26,27)21-11-7-6-10-20(21)24/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXAGAPIBHXAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

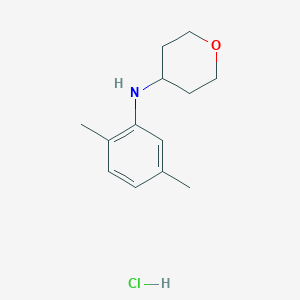

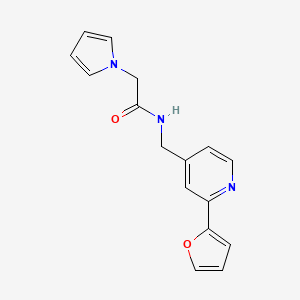
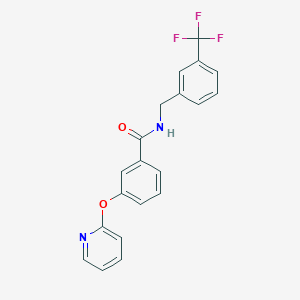
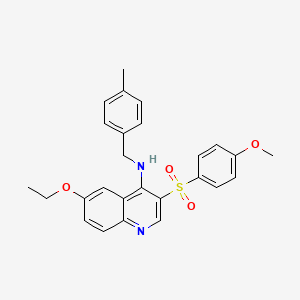
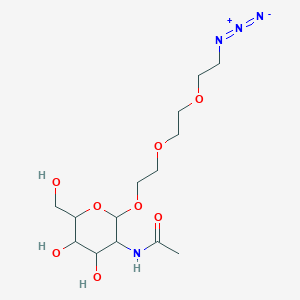

![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)
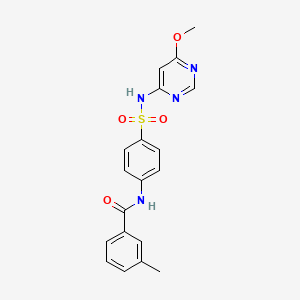
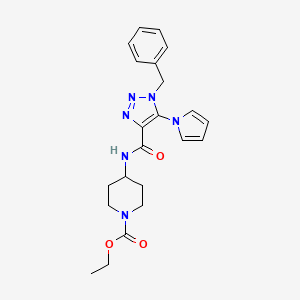

![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)
![N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2732257.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2732258.png)